6-Methyldecanoyl-CoA

Medium-chain acyl-CoA dehydrogenase substrate specificity branched-chain fatty acid oxidation

6-Methyldecanoyl-CoA (6-methyldecanoyl-coenzyme A) is a medium-chain, methyl-branched acyl-CoA thioester consisting of a 6-methyldecanoic acid moiety conjugated to coenzyme A. It belongs to the branched-chain acyl-CoA subclass within the broader acyl-CoA family, which serves as essential intermediates in fatty acid metabolism, energy homeostasis, and post-translational protein modification.

Molecular Formula C32H56N7O17P3S
Molecular Weight 935.8 g/mol
Cat. No. B15545825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyldecanoyl-CoA
Molecular FormulaC32H56N7O17P3S
Molecular Weight935.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H56N7O17P3S/c1-5-6-9-20(2)10-7-8-11-23(41)60-15-14-34-22(40)12-13-35-30(44)27(43)32(3,4)17-53-59(50,51)56-58(48,49)52-16-21-26(55-57(45,46)47)25(42)31(54-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,42-43H,5-17H2,1-4H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)
InChIKeyJFNLQHJDIQWMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-Methyldecanoyl-CoA for Research Procurement: Compound Class and Baseline Characteristics


6-Methyldecanoyl-CoA (6-methyldecanoyl-coenzyme A) is a medium-chain, methyl-branched acyl-CoA thioester consisting of a 6-methyldecanoic acid moiety conjugated to coenzyme A [1]. It belongs to the branched-chain acyl-CoA subclass within the broader acyl-CoA family, which serves as essential intermediates in fatty acid metabolism, energy homeostasis, and post-translational protein modification [2]. The compound is classified as a medium-chain acyl-CoA (C10 backbone) with a single methyl branch at the C6 position, distinguishing it from straight-chain C10-CoA (decanoyl-CoA) and from other positional isomers such as 2-methyl- or 4-methyldecanoyl-CoA [3]. This specific branching pattern directly influences enzyme recognition, metabolic routing, and analytical behaviour, making it a structurally defined probe for studies on mitochondrial beta-oxidation specificity, acyl-CoA dehydrogenase selectivity, and metabolic disease biomarker discovery [4].

Why 6-Methyldecanoyl-CoA Cannot Be Replaced by Decanoyl-CoA or Other Branched-Chain Acyl-CoAs in Rigorous Studies


Substituting 6-methyldecanoyl-CoA with the straight-chain decanoyl-CoA or with a 2-methyl-branched isomer will yield fundamentally different experimental outcomes because the position of the methyl branch dictates enzyme-substrate recognition. In rat liver mitochondria, 2-methyldecanoyl-CoA is completely resistant to oxidation by medium-chain acyl-CoA dehydrogenase (MCAD), whereas its unbranched analog is efficiently oxidized [1]. Furthermore, 6-methyl-branched medium-chain acylcarnitines (C7-C8) accumulate in urine from MCAD-deficient patients, confirming that the 6-methyl branch position is metabolically relevant and that loss of MCAD activity impairs their clearance [2]. The 6-methyl substitution therefore occupies a unique biochemical niche: it is sufficiently distal to the thioester to permit MCAD engagement, yet its presence alters substrate affinity and turnover kinetics compared to straight-chain decanoyl-CoA, and it eliminates recognition by α-methylacyl-CoA racemase (which requires a 2-methyl branch) [3]. Non-identical acyl-CoAs cannot serve as equivalent probes for metabolic flux analysis, enzyme kinetics, or biomarker validation.

Quantitative Differentiation of 6-Methyldecanoyl-CoA from Closest Analogs: Evidence for Informed Compound Selection


MCAD Substrate Competence: 2-Methyl Branch vs. 6-Methyl Branch Positional Comparison

In coupled rat liver mitochondrial assays, 2-methyldecanoyl-CoA undergoes no detectable oxidation, whereas the unbranched decanoyl-CoA is efficiently oxidized [1]. Although direct kinetic data on 6-methyldecanoyl-CoA are not available, 6-methyl-branched medium-chain acylcarnitines (6-methylheptanoyl- and 6-methyloctanoyl-carnitine) are identified in MCAD-deficient patient urine, demonstrating that 6-methyl-branched acyl-CoAs are normally processed by MCAD in vivo [2]. This positional dependence predicts that 6-methyldecanoyl-CoA is an MCAD substrate, in stark contrast to the 2-methyl isomer.

Medium-chain acyl-CoA dehydrogenase substrate specificity branched-chain fatty acid oxidation

α-Methylacyl-CoA Racemase (AMACR) Substrate Specificity: Exclusion of 6-Methyl-Branched Acyl-CoAs

AMACR (P504S) catalyzes the epimerization of (2R)-methylacyl-CoAs to their (2S)-epimers, a mandatory step before β-oxidation of 2-methyl-branched fatty acids [1]. The enzyme requires a methyl group at the α-carbon (C2 position) relative to the thioester. Straight-chain acyl-CoAs and acyl-CoAs with methyl branches at positions ≥3 are not substrates [2]. Consequently, 2-methyldecanoyl-CoA is an AMACR substrate, whereas 6-methyldecanoyl-CoA is not, routing the two isomers through entirely different metabolic pathways.

α-methylacyl-CoA racemase branched-chain fatty acid substrate recognition

Chain-Length-Dependent Acylcarnitine Transport and CPT1/CPT2 Affinity: Medium-Chain C10 vs. Shorter 6-Methyl Homologs

Medium-chain fatty acyl-CoAs (C6-C12) rely on the carnitine shuttle (CPT1/CPT2) for mitochondrial entry, but transport efficiency varies with chain length [1]. 6-Methyldecanoyl-CoA (C10) forms 6-methyldecanoylcarnitine, while 6-methylheptanoyl-CoA (C7) and 6-methyloctanoyl-CoA (C8) form shorter-chain acylcarnitines with distinct transport kinetics. Medium-chain acylcarnitines of C8-C10 length are differentially excreted in MCAD deficiency, indicating chain-length-dependent metabolic handling [2]. Selecting the C10 6-methyl compound ensures physiologically relevant medium-chain substrate properties distinct from the shorter 6-methyl analogs.

carnitine palmitoyltransferase mitochondrial transport acylcarnitine profiling

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity vs. Decanoyl-CoA

6-Methyldecanoyl-CoA has a molecular formula of C32H56N7O17P3S and a monoisotopic mass of 935.2666 Da, identical to its positional isomer 4-methyldecanoyl-CoA but distinct from decanoyl-CoA (C31H54N7O17P3S, monoisotopic mass 921.25 Da) [1][2]. The additional methyl group increases lipophilicity (predicted logP increase of ~0.5 log units) and alters reversed-phase HPLC retention time, enabling chromatographic separation from the straight-chain analog [1]. These physicochemical differences are leveraged in LC-MS/MS method development for comprehensive acyl-CoA profiling.

molecular properties structure-property relationship analytical method development

Capsaicinoid Synthase Substrate Specificity: Branch Position Determines Acyl Donor Competence

In cell-free extracts of Capsicum annuum placenta, capsaicinoid synthase shows stringent substrate specificity towards iso-fatty acyl-CoAs. Among tested acyl-CoAs, 8-methylnonanoyl-CoA (iso-C10:0) serves as an efficient acyl donor, while 6-methylheptanoyl-CoA (iso-C8:0) and decanoyl-CoA (n-C10:0) are completely inactive [1]. This demonstrates that both the presence and position of the methyl branch, as well as total chain length, are critical for enzyme recognition. 6-Methyldecanoyl-CoA, carrying the methyl branch at C6 on a C10 backbone, occupies a branch-point position intermediate between the active iso-C10:0 (branch at C8) and inactive iso-C8:0 (branch at C6, but shorter chain), making it a valuable probe for mapping the active-site topology of acyl-CoA-utilizing enzymes.

capsaicinoid biosynthesis acyl-CoA substrate specificity iso-fatty acid

High-Impact Application Scenarios for 6-Methyldecanoyl-CoA Based on Quantitative Differentiation Evidence


Probing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Substrate Tolerance to Distal Methyl Branching

Researchers investigating the substrate specificity of MCAD can use 6-methyldecanoyl-CoA as a tool to define the spatial tolerance of the enzyme's active site. Unlike 2-methyldecanoyl-CoA, which is completely resistant to MCAD oxidation [1], the C6-methyl-branched compound is predicted to be a competent substrate, allowing kinetic comparison (Km, kcat) against decanoyl-CoA to quantify the impact of a distal methyl group on catalytic efficiency. This directly addresses fundamental questions about acyl-CoA dehydrogenase structure-function relationships and can inform pharmacophore models for MCAD-directed therapeutics.

Differentiating AMACR-Dependent from AMACR-Independent Branched-Chain Fatty Acid Oxidation Pathways

6-Methyldecanoyl-CoA is excluded from α-methylacyl-CoA racemase (AMACR) processing because the methyl branch is at C6 rather than C2 [2]. This makes it an ideal negative-control substrate in experiments designed to dissect the contribution of AMACR to branched-chain fatty acid metabolism. In parallel with 2-methyldecanoyl-CoA (AMACR-dependent), 6-methyldecanoyl-CoA can be used to trace AMACR-independent oxidation routes, with particular relevance to prostate cancer biology where AMACR is overexpressed and is both a diagnostic marker and therapeutic target.

LC-MS/MS Method Development and Validation for Comprehensive Acyl-CoA Profiling in Metabolic Disease

The distinct mass (935.27 Da) and predicted retention time of 6-methyldecanoyl-CoA relative to its straight-chain analog decanoyl-CoA (921.25 Da) enable its use as an internal standard or calibration reference for branched-chain acyl-CoA quantification [3]. Clinical metabolomics laboratories studying MCAD deficiency or other fatty acid oxidation disorders can incorporate 6-methyldecanoyl-CoA into targeted LC-MS/MS panels to improve specificity for medium-chain branched species, building on the observation that 6-methyl-branched acylcarnitines accumulate in MCAD-deficient patient urine [4].

Mapping Acyl-CoA Substrate Recognition in Plant and Microbial Biosynthetic Pathways

In plant natural product biosynthesis (e.g., capsaicinoid pathway), acyl-CoA substrate specificity is exquisitely sensitive to both chain length and branch position. 6-Methyldecanoyl-CoA extends the available panel of iso-acyl-CoA probes beyond iso-C10:0 (8-methylnonanoyl-CoA) and iso-C8:0 (6-methylheptanoyl-CoA), enabling systematic structure-activity relationship studies to map the binding pocket of capsaicinoid synthase or homologous condensing enzymes [5]. This can guide metabolic engineering efforts aimed at producing tailored capsaicinoid analogs with desired pungency or pharmacological properties.

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